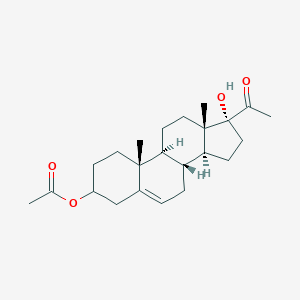
Pregn-5-en-20-one, 3,17-dihydroxy-, 3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregn-5-en-20-one, 3,17-dihydroxy-, 3-acetate, also known as 3β,17β-dihydroxy-5β-pregnan-20-one-3-acetate or Pregnanolone acetate, is a steroid hormone that is synthesized in the body from cholesterol. It is a potent allosteric modulator of the GABA-A receptor and has been shown to have anxiolytic, sedative, and anticonvulsant effects.
Mécanisme D'action
Pregnanolone acetate is a potent allosteric modulator of the GABA-A receptor, which is a type of ionotropic receptor that mediates the inhibitory effects of the neurotransmitter GABA in the central nervous system. It enhances the activity of GABA-A receptors by increasing the affinity of the receptor for GABA and by increasing the opening time of the ion channel. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Effets Biochimiques Et Physiologiques
Pregnanolone acetate has been shown to have various biochemical and physiological effects in the body. It has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been found to regulate the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response. Pregnanolone acetate has been shown to decrease the levels of cortisol, a stress hormone, in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Pregnanolone acetate has several advantages for lab experiments. It is a potent and selective modulator of the GABA-A receptor, which makes it useful for studying the role of GABA-A receptors in various neurological and psychiatric disorders. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using pregnanolone acetate in lab experiments. It has a short half-life in the body, which can make it difficult to maintain a steady concentration of the compound in the blood or brain. It is also relatively insoluble in water, which can make it difficult to administer to animals or humans.
Orientations Futures
There are several future directions for research on pregnanolone acetate. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, and may have potential as a treatment for anxiety, depression, epilepsy, and schizophrenia.
Another area of interest is the development of new analogs of pregnanolone acetate that have improved pharmacokinetic properties and selectivity for specific subtypes of GABA-A receptors. These analogs may have improved therapeutic efficacy and fewer side effects compared to pregnanolone acetate.
Conclusion:
In conclusion, pregnanolone acetate is a potent allosteric modulator of the GABA-A receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, and may have potential as a treatment for anxiety, depression, epilepsy, and schizophrenia. Further research is needed to fully understand the mechanism of action and therapeutic potential of pregnanolone acetate.
Méthodes De Synthèse
Pregnanolone acetate can be synthesized from pregnenolone, a precursor molecule that is synthesized from cholesterol in the body. The synthesis involves the acetylation of the 3-hydroxyl group of pregnanolone using acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is pregnanolone acetate, which can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
Pregnanolone acetate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, epilepsy, and schizophrenia. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models and human studies. It has also been found to improve cognitive function and memory in animal studies.
Propriétés
Numéro CAS |
10343-51-8 |
|---|---|
Nom du produit |
Pregn-5-en-20-one, 3,17-dihydroxy-, 3-acetate |
Formule moléculaire |
C23H34O4 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3/t17?,18-,19+,20+,21+,22+,23+/m1/s1 |
Clé InChI |
IQCNQJXIOWBNAT-QCGJQQEMSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O |
Synonymes |
20-Oxopregn-5-ene-3,17-diol 3-acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



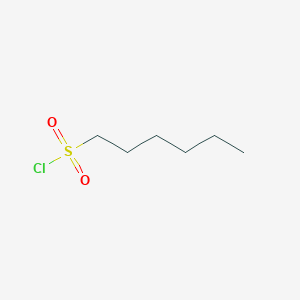
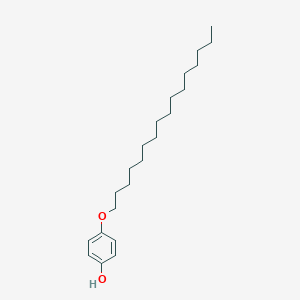

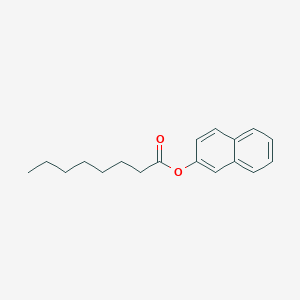



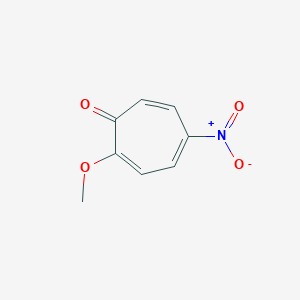
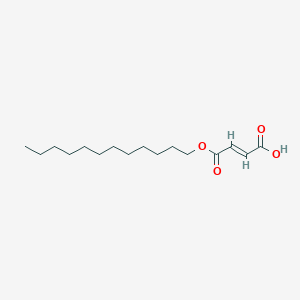

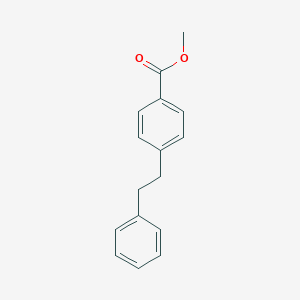
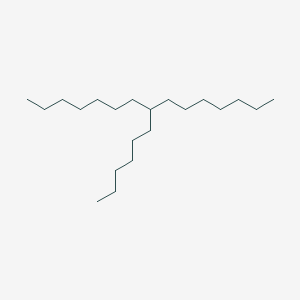
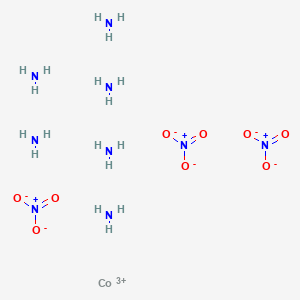
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)